![molecular formula C20H23N3O B2660989 N-(1-Cyanocyclohexyl)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide CAS No. 2134181-91-0](/img/structure/B2660989.png)
N-(1-Cyanocyclohexyl)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide
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Description
“N-(1-Cyanocyclohexyl)acetamide” is a compound with the molecular weight of 166.22 . Another related compound, “N-(1-cyanocyclohexyl)cyclopropanecarboxamide”, has a molecular weight of 192.26 .
Synthesis Analysis
A study on the conversion of 1-cyanocyclohexylacetonitrile using a “super nitrilase mutant” from Acidovorax facilis ZJB09122 was characterized . This process was developed by employing the whole cell of recombinant E. coli for the conversion of high concentration of 1-cyanocyclohexylacetonitrile-to-1-cyanocyclohexaneacetic acid .Molecular Structure Analysis
The molecular structure of a related compound, “1-Cyanocyclohexyl carbamate”, has a molecular formula of C8H12N2O2 and a molecular weight of 168.193 Da .Chemical Reactions Analysis
The rates of formation of N-(1-cyanocyclohexyl)-pentamethyleneketenimine (RR’) from 1,1’-azocyanocyclohexane (RN_2 R) have been followed at 80 and 100° with and without the presence of radical scavengers .Mechanism of Action
The initial rate of formation of RR’ is significantly decreased in the presence of scavengers. This provides evidence for the coexistence of two paths for the formation of RR’. One is by primary recombination of pairs of cyanocyclohexyl radicals (R•) in the solvent cage and the other is by coupling of radicals which have been separated from their original partners by diffusion .
Another related compound, “(1-Cyanocyclohexyl)acetic acid”, has a molecular weight of 167.21 .
Safety and Hazards
properties
IUPAC Name |
N-(1-cyanocyclohexyl)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c21-13-20(10-4-1-5-11-20)23-19(24)14-8-9-18-16(12-14)15-6-2-3-7-17(15)22-18/h8-9,12,22H,1-7,10-11H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPFGWXVNTSYXMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)C2=CC3=C(C=C2)NC4=C3CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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